N-(1,3-benzothiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]butanamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS2/c1-4-13(23-16-18-10(2)9-11(3)19-16)15(22)21-17-20-12-7-5-6-8-14(12)24-17/h5-9,13H,4H2,1-3H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZBUMIYVYJRCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NC2=CC=CC=C2S1)SC3=NC(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]butanamide typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate aldehyde.
Formation of Pyrimidine Moiety: The pyrimidine ring is usually synthesized by the condensation of an appropriate β-diketone with guanidine.
Coupling Reaction: The final step involves coupling the benzothiazole and pyrimidine moieties through a suitable linker, such as butanamide, under specific reaction conditions (e.g., using a coupling reagent like EDCI in the presence of a base).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions (e.g., in the presence of a base or acid catalyst).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promising potential as an anticancer agent . Research indicates that it may inhibit specific enzymes involved in cancer cell proliferation and survival. For instance, studies have demonstrated its ability to interfere with signaling pathways critical for tumor growth, making it a candidate for further development in cancer therapies.
Biological Research
In biological studies, N-(1,3-benzothiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]butanamide has been utilized to explore its effects on microbial growth and resistance mechanisms. The compound's interaction with bacterial cell walls suggests potential applications in developing new antibiotics.
Case Studies
Several studies have reported on the antibacterial efficacy of this compound against various strains of bacteria. For example:
- A study by Mohamed et al. (2011) examined the compound's structure and its biological implications, noting its activity against specific bacterial strains.
- Another research effort focused on its antifungal properties, revealing significant inhibition against common fungal pathogens.
Material Science
The unique chemical properties of this compound make it suitable for applications in material science. It is being investigated for use in creating novel materials with enhanced properties such as improved thermal stability and electrical conductivity.
The synthesis of this compound typically involves the coupling of benzothiazole derivatives with pyrimidine derivatives using various coupling agents such as EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) in DMF (dimethylformamide). The optimization of synthetic routes can lead to more efficient production methods suitable for industrial applications.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]butanamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole and pyrimidine moieties may contribute to binding affinity and specificity, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional characteristics can be contextualized by comparing it to related molecules (Table 1). Key differences in substituents, molecular weight, and biological activity highlight structure-activity relationships (SARs).
Table 1: Comparative Analysis of Structurally Related Compounds
Structural and Functional Insights
Core Heterocycles: The benzothiazole group in the target compound distinguishes it from phenyl (e.g., ) or quinazolinyl (e.g., K284-6111) analogs. Benzothiazoles are known to enhance membrane permeability and target engagement in neurological and inflammatory pathways . The 4,6-dimethylpyrimidine sulfanyl moiety is shared with SIRT2 inhibitors (), suggesting that the target compound may interact with similar epigenetic regulators.
Chain Length and Flexibility :
- The butanamide chain provides greater conformational flexibility compared to shorter acetamide derivatives (e.g., ). This could influence binding kinetics or selectivity for enzymes like HDAC6, which prefer bulkier substituents .
Biological Activity :
- SIRT2/HDAC6 Inhibition : Compound 33 () and phenylacetamide derivatives () demonstrate that the dimethylpyrimidine-thio group is critical for SIRT2/HDAC6 inhibition. The target compound’s benzothiazole may enhance affinity for neuronal targets, as benzothiazoles are implicated in blood-brain barrier penetration .
- Anti-inflammatory Effects : K284-6111 () shows that butanamide derivatives with extended aromatic systems (e.g., quinazolinyl) can inhibit CHI3L1, a key mediator in atopic dermatitis. The target compound’s dimethylpyrimidine group may redirect activity toward other inflammatory pathways.
Synthetic and Analytical Considerations :
- Crystallographic data for related compounds (e.g., N-(4,6-dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine in ) were refined using SHELXL , underscoring the importance of structural precision in SAR studies.
Patent and Pharmacological Landscape
- The target compound’s benzothiazole-pyrimidine architecture could be optimized for similar applications .
- lists stereoisomeric butanamide derivatives with complex substituents, emphasizing the role of stereochemistry in pharmacological activity—a factor yet to be explored for the target compound .
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]butanamide is a compound that has garnered attention for its potential biological activities. The structural components of this compound include a benzothiazole moiety and a pyrimidine derivative, which are known to exhibit various pharmacological effects. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuroprotective properties based on recent research findings.
Structural Overview
The chemical structure of this compound can be represented as follows:
This compound features a benzothiazole ring fused with a pyrimidine ring, which is critical for its biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 8c | E. coli | < 29 μg/mL |
| 8b | S. aureus | < 40 μg/mL |
| 8b | B. subtilis | < 47 μg/mL |
| 8c | C. albicans | < 207 μg/mL |
These findings indicate that modifications to the benzothiazole structure can enhance antimicrobial potency against various pathogens .
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. Studies suggest that benzothiazole derivatives can inhibit tumor growth by interfering with cellular processes such as DNA replication and cell cycle progression.
Case Study: Anticancer Effects
A recent study evaluated the cytotoxic effects of several benzothiazole derivatives on cancer cell lines. The results indicated that compounds with the benzothiazole moiety exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines.
Table 2: Cytotoxicity of Benzothiazole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| A | MCF-7 | 15 |
| B | A549 | 20 |
These results underscore the potential of benzothiazole derivatives in cancer therapy .
Neuroprotective Effects
The neuroprotective properties of this compound have been explored in relation to neurodegenerative diseases. The compound appears to exert protective effects against oxidative stress-induced neuronal cell death.
The proposed mechanism involves the modulation of antioxidant pathways and inhibition of apoptosis in neuronal cells. This suggests a promising avenue for therapeutic development in conditions such as Alzheimer's disease .
Q & A
Q. What synthetic methodologies are recommended for preparing N-(1,3-benzothiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]butanamide?
A common approach involves nucleophilic substitution reactions between benzothiazole-2-amine derivatives and sulfanyl-substituted pyrimidine intermediates. For example, a related compound (N-(4,6-dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine) was synthesized by heating 2-(1,3-benzothiazol-2-yl)guanidine in acetylacetone with catalytic acetic acid at 473 K for 1 hour, followed by ethanol recrystallization (85% yield) . Adjustments to this protocol, such as optimizing reaction time or solvent systems, may improve yield for the target compound. Purification via column chromatography or recrystallization is critical to isolate the product from unreacted starting materials.
Q. How can X-ray crystallography be applied to determine the molecular structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals suitable for SC-XRD can be grown via slow evaporation in polar solvents (e.g., ethanol). The SHELXL program is widely used for structure refinement, particularly for handling H-atom placement (riding models) and resolving disordered regions. For example, in a related benzothiazole-pyrimidine hybrid, carbon-bound H-atoms were placed in calculated positions, while amino H-atoms were located via difference Fourier maps and refined freely . Key parameters include bond angles, dihedral angles between aromatic systems (e.g., inter-ring angles <2°), and hydrogen-bonding patterns (e.g., R22(8) motifs) .
Advanced Research Questions
Q. What strategies are effective for analyzing the structure-activity relationship (SAR) of this compound as a potential enzyme inhibitor?
SAR studies require systematic modification of substituents and evaluation of biological activity. For instance:
- Core Scaffold Analysis : The benzothiazole and pyrimidine moieties are critical pharmacophores. In a similar inhibitor (PZ-39), the benzothiazole-triazine backbone was identified as essential for ABCG2 inhibition .
- Substituent Effects : Introduce substituents (e.g., halogens, alkyl groups) to the pyrimidine or benzothiazole rings and assess changes in inhibitory potency.
- Biochemical Assays : Use fluorescence-based transport assays (e.g., mitoxantrone efflux inhibition for ABCG2) or enzyme activity assays (e.g., Sirt2 inhibition using NAD⁺-dependent deacetylase assays) to quantify activity .
Q. How can molecular docking and dynamics simulations predict the binding mode of this compound with target proteins?
Molecular docking (e.g., AutoDock Vina, Glide) can model interactions between the compound and protein active sites. For example:
- Receptor Preparation : Use a high-resolution crystal structure (e.g., Sirt2 co-crystallized with SirReal2 inhibitor, PDB ID: 4RMH) .
- Docking Validation : Compare predicted poses with experimental data (e.g., RMSD <2 Å).
- Binding Affinity Analysis : Calculate ΔG values and identify key interactions (e.g., hydrogen bonds with pyrimidine N-atoms, hydrophobic contacts with benzothiazole).
Molecular dynamics (MD) simulations (e.g., GROMACS) can further assess stability of the ligand-protein complex over time .
Data Contradiction and Resolution
Q. How should researchers address discrepancies in crystallographic data or spectroscopic characterization?
- Crystallographic Refinement : If residual electron density suggests disorder, use SHELXL’s PART instruction or split occupancy models. For example, omit poorly fitting reflections (e.g., (-1 2 3), (0 1 2)) during refinement .
- Spectroscopic Validation : Cross-validate NMR or IR data with computational predictions (e.g., DFT-calculated chemical shifts). Inconsistent melting points or spectral peaks may indicate polymorphic forms or impurities, necessitating re-crystallization or advanced chromatography .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
